molecular formula C17H16N2O4 B5707681 METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE

METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE

Cat. No.: B5707681
M. Wt: 312.32 g/mol
InChI Key: MCHXZOAGOBQPGV-UHFFFAOYSA-N
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Description

METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a furan moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available anilines. The process includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combined indole and furan structure, which may offer enhanced biological activity and specificity .

Properties

IUPAC Name

methyl 1-[2-(furan-2-ylmethylamino)-2-oxoethyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-17(21)14-10-19(15-7-3-2-6-13(14)15)11-16(20)18-9-12-5-4-8-23-12/h2-8,10H,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHXZOAGOBQPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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